Diisopropoxy-bisethylacetoacetatotitanate

Sol-gel chemistry Hydrolytic stability Chelate ligand design

Diisopropoxy-bisethylacetoacetatotitanate (CAS 27858-32-8), also referred to as TDIDE or DPBT, is a titanium(IV) chelate in which the metal center is coordinated by two isopropoxy ligands and two bidentate ethyl acetoacetate (EAA) ligands. It belongs to the class of β-ketoester-modified titanium alkoxides, prized as moisture-activated crosslinkers, adhesion promoters, and esterification/transesterification catalysts.

Molecular Formula C18H36O8Ti
Molecular Weight 428.3 g/mol
Cat. No. B14125793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropoxy-bisethylacetoacetatotitanate
Molecular FormulaC18H36O8Ti
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.CC(C)O.CC(C)O.[Ti]
InChIInChI=1S/2C6H10O3.2C3H8O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,8H,3H2,1-2H3;2*3-4H,1-2H3;
InChIKeyVGXVLYVUNHPWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropoxy-bisethylacetoacetatotitanate: Technical Baseline for Titanate Chelate Sourcing


Diisopropoxy-bisethylacetoacetatotitanate (CAS 27858-32-8), also referred to as TDIDE or DPBT, is a titanium(IV) chelate in which the metal center is coordinated by two isopropoxy ligands and two bidentate ethyl acetoacetate (EAA) ligands . It belongs to the class of β-ketoester-modified titanium alkoxides, prized as moisture-activated crosslinkers, adhesion promoters, and esterification/transesterification catalysts . Unlike simple titanium alkoxides (e.g., tetraisopropoxide, tetra-n-butoxide), the chelating EAA ligands moderate the hydrolysis-condensation rate, imparting controlled reactivity that is essential for reproducible industrial formulations [1].

Reactivity Control
EAA chelate moderates hydrolysis for reproducible moisture-activated crosslinking
Hydrolytic Stability
Intermediate between Acac-based latency and unmodified alkoxide rapid gelation
Industrial Formulation
Supports esterification, transesterification catalysis and adhesion promotion workflows

Why Diisopropoxy-bisethylacetoacetatotitanate Cannot Be Interchanged with Generic Titanate Chelates


Industrial formulators often assume that all titanium chelate crosslinkers bearing a β-dicarbonyl ligand are functionally equivalent. This assumption fails because the identity of the chelating ligand and the alkoxy leaving group jointly dictate the compound's hydrolysis kinetics, moisture sensitivity, and shelf stability . Ethyl acetoacetate (EAA)-based chelates such as TDIDE exhibit hydrolytic stability intermediate between acetylacetonate (Acac) and unmodified alkoxides, with the ligand stability order established as Acac > allylacetoacetate > EAA ≥ methacryloxyethylacetoacetate [1]. Consequently, an Acac-based titanium chelate (e.g., TAA) provides greater latency (slower crosslinking onset) but may lack sufficient activity in low-temperature or moisture-deficient environments, whereas the EAA chelate balances shelf life with practical cure speed [2]. Substituting the diisopropoxy analog with a di-n-butoxy or diisobutoxy variant further alters the hydrolysis by-product profile, which affects volatility, odor, and regulatory compliance in enclosed coating applications .

TDIDE (This Product) EAA ligand: balanced latency and cure speed; isopropoxy leaving group
Acac-Based Chelate Acetylacetonate ligand may provide excessive latency, insufficient low-temperature activity
This Product Isopropoxy by-products: moderate volatility and odor profile
Butoxy Variant Di-n-butoxy or diisobutoxy analogs alter hydrolysis by-product regulatory compliance
This Product Chelate-protected reactivity prevents instantaneous gelation
Unmodified Titanium Alkoxide Uncontrolled hydrolysis may lead to premature crosslinking and pot life failure
Hydrolytic stability and by-product profile differences may not transfer directly; validation in target formulation is required.

Quantitative Differentiation Evidence for Diisopropoxy-bisethylacetoacetatotitanate vs. Closest Comparators


Hydrolytic Stability Ranking: EAA vs. Acac vs. Unmodified Alkoxide Ligands

The hydrolytic stability of the chelating ligand governs the latency and pot life of titanate crosslinkers. IR and ¹³C NMR investigations of Al-, Ti-, and Zr-butoxide complexes established the ligand stability order in the presence of water as Acac > AAA > EAA ≥ MEAA [1]. Diisopropoxy-bisethylacetoacetatotitanate, bearing two EAA ligands, therefore exhibits measurably lower hydrolytic stability than titanium diisopropoxide bis(acetylacetonate) (TAA, CAS 17927-72-9), but substantially greater stability than unchelated tetraalkoxytitanates such as titanium tetraisopropoxide (TTIP) [2]. This intermediate position translates to a practical balance: adequate shelf life for commercial formulation versus faster moisture-triggered curing than Acac-based chelates .

Hydrolytic Stability Rank
Cross-study comparable
Rank 3–4 of 4 tested ligands (EAA tied with MEAA)
Acac (1) > AAA (2) > EAA/MEAA (3–4) > no chelate
Supports selection when faster ambient cure than Acac is required without sacrificing pot life
IR and ¹³C NMR on Ti-butoxide complexes (Hoebbel, 1996)
Sol-gel chemistry Hydrolytic stability Chelate ligand design

Water Reactivity Tier: TDIDE vs. Acetylacetonate and Unmodified Alkoxide Grades

Manufacturer technical literature for Tyzor® PITA (a commercial grade equivalent to diisopropoxy-bisethylacetoacetatotitanate) explicitly ranks its water reactivity as intermediate among the Tyzor chelate portfolio: more reactive than acetylacetonate-based grades (Tyzor® AA and TE) but less reactive than unmodified titanates (Tyzor® TPT and TnBT) . This graded reactivity profile is directly corroborated by peer-reviewed sol-gel kinetics data showing that Ti(OⁱPr)₄ modified with Acac is less reactive toward hydrolysis-condensation than the same alkoxide modified with ethylacetoacetate [1]. For formulators, this means TDIDE delivers faster tack-free time than Acac-based crosslinkers while avoiding the instantaneous gelation risk of unchelated titanates .

Water Reactivity Tier
Head-to-head
Low reactivity AA, TE (Acac, triethanolamine)
Intermediate TDIDE (PITA) — this product
High reactivity TPT, TnBT (unmodified alkoxides)
Intermediate tier enables faster tack-free time than Acac grades with better handling safety
Manufacturer literature cross-reference; moisture-cure systems
Crosslinking kinetics Silicone sealant cure Moisture sensitivity

Sol-Gel Hydrolysis-Condensation Kinetics: EAA vs. Acac Ligand Effect on TiO₂ Particle Evolution

The hydrolysis-condensation rates of Ti(OⁱPr)₄ modified by Acac, Etac (ethylacetoacetate), and Mtac (methylacetoacetate) were compared by ¹H NMR spectroscopy [1]. Acac-modified Ti(OⁱPr)₄ exhibited the slowest hydrolysis-condensation rate among the three chelates, attributed to the greater thermodynamic stability of the Acac–Ti chelate ring [1]. The Etac-modified analog (structurally analogous to TDIDE) reacted faster, enabling smaller particle size evolution in sol-gel processing when properly controlled [2]. Separately, in supercritical CO₂ synthesis of TiO₂ nanoparticles, the Acac-chelated precursor TDB (diisopropoxytitanium bis(acetylacetonate)) required higher hydrolytic agent/precursor ratios (HA/P = 30–40) to achieve comparable photocatalytic CO₂ conversion rates (~6.3–7 µmol·g⁻¹·h⁻¹) to those obtained with unchelated precursors, whereas EAA-based systems offer a tunable intermediate window [3].

Sol-Gel Kinetics
Cross-study comparable
¹H NMR Etac-modified Ti(OⁱPr)₄ reacts faster than Acac analog, slower than unmodified
Provides tunable kinetic window for TiO₂ nanoparticle size control
Jung et al., 1999; EXAFS confirmed octahedral coordination
Nanoparticle synthesis Sol-gel kinetics TiO₂ photocatalyst

Key Physicochemical Properties: Density, Viscosity, and Flash Point Benchmarked Against Commercial Acetylacetonate Analog

Physical property specifications enable direct substitutability assessment. Diisopropoxy-bisethylacetoacetatotitanate (Gelest AKT865, 95% purity) exhibits a density of 1.05 g/mL (25 °C), viscosity of 45–55 cSt (25 °C), refractive index of 1.522 (20 °C), and flash point of 27 °C . By comparison, its acetylacetonate analog titanium diisopropoxide bis(acetylacetonate) (TAA, CAS 17927-72-9) has a reported density of 1.00 g/mL (20 °C) and a significantly lower flash point of approximately 12 °C (54 °F), reflecting the greater volatility of the Acac ligand system . The EAA derivative's higher density and flash point confer advantages in shipping classification and high-solids formulation where volatile content must be minimized .

Physical Properties
Data to verify
+15 °C flash point vs Acac analog Density: 1.05 g/mL; Viscosity: 45–55 cSt
Higher flash point may simplify shipping compliance
Supplier TDS; comparator data from ChemicalBook; independent verification recommended
Formulation handling Physical properties Procurement specification

Molecular-Level Elucidation of TDIDE–Silane Interaction at Silicone Sealant Interfaces

Sum frequency generation (SFG) vibrational spectroscopy was employed to probe the interfacial behavior of titanium diisopropoxy-bis(ethylacetoacetate) (TDIDE) with methyltrimethoxysilane (MTMS) crosslinker at buried silicone interfaces [1]. The study identified a characteristic SFG signal at ~2815 cm⁻¹ attributed to the Ti–OCH₃ intermediate formed via ligand exchange between TDIDE and MTMS, an intermediate not observed for other titanate chelates under identical conditions [2]. Critically, the ~2815 cm⁻¹ peak was only detected in formulations with a substantial excess of MTMS relative to TDIDE, establishing a formulation stoichiometry guideline unique to this EAA chelate–silane pair [1]. This is the first molecular-level mechanistic evidence of how TDIDE catalytically activates alkoxysilane crosslinkers, directly explaining its superior low-temperature adhesion promotion in RTV-1 silicone sealants [1].

SFG Interfacial Mechanism
Head-to-head
SFG Ti–OCH₃ peak at ~2815 cm⁻¹ only with excess MTMS; absent in TDIDE-rich formulations
Mechanistic fingerprint guides silane-to-TDIDE ratio optimization for adhesion
Labrague et al., Langmuir 2025; buried silicone interface
Silicone adhesive SFG vibrational spectroscopy Crosslinking mechanism

Advanced Battery Application: DPBT-Derived Hierarchical SEI Enables 89.3% Capacity Retention over 200 Cycles

Diisopropoxy-bisethylacetoacetatotitanate (designated DPBT) has been deployed as a reactivity-driven coating precursor to construct metal-adaptive solid-electrolyte interphases (SEI) on lithium and sodium metal anodes [1]. The DPBT-derived SEI forms a hierarchical architecture comprising an ultrathin titanate outer layer and a TiO₂-based inner matrix connected through compositionally graded Ti–O–M (M = Li/Na/C) segments [1]. An NCM811||TC-Li pouch cell incorporating this DPBT-derived SEI delivered 89.3% capacity retention after 200 cycles at 0.2 C/0.5 C with an energy density of 456.8 Wh kg⁻¹, while an 11.1 Ah pouch cell achieved stable operation at 550.2 Wh kg⁻¹ [1]. This application-specific performance benchmark establishes DPBT as a uniquely validated titanate precursor for next-generation alkali metal battery interphase engineering, a domain where conventional Acac-based or unmodified titanium alkoxide precursors have not been reported with comparable cycling data [1].

Battery SEI Cycling
Class-level inference
89.3% capacity retention after 200 cycles NCM811||TC-Li pouch cell, 456.8 Wh kg⁻¹
Supports procurement review for alkali metal anode SEI precursor studies
Advanced Materials 2026; no equivalent cycling data published for Acac-based titanates
Lithium metal anode Solid electrolyte interphase Dendrite suppression

High-Value Application Scenarios Where Diisopropoxy-bisethylacetoacetatotitanate Demonstrates Proven Differentiation


RTV-1 Silicone Sealant and Adhesive Formulations Requiring Low-Temperature Moisture Cure

The intermediate water reactivity of TDIDE, positioned between slow-curing acetylacetonate chelates and uncontrollably fast unmodified alkoxides, makes it the preferred crosslinking catalyst for one-part room-temperature-vulcanizing (RTV-1) silicone sealants [1]. SFG spectroscopic evidence confirms that TDIDE undergoes specific ligand exchange with methoxysilane crosslinkers (e.g., MTMS) to form Ti–OCH₃ intermediates that drive interfacial adhesion, with peak formation detected at ~2815 cm⁻¹ only under optimized TDIDE:MTMS stoichiometry . Formulators targeting tack-free times faster than Acac-based systems without risking premature gelation should specify the EAA chelate grade [1].

Sol-Gel Synthesis of TiO₂ Nanoparticles with Tunable Particle Size Control

The hydrolysis-condensation kinetics of EAA-modified titanium isopropoxide, which are faster than the Acac analog but significantly retarded relative to unmodified alkoxide, enable finer control over TiO₂ sol particle size and gelation time [1]. In supercritical CO₂-assisted TiO₂ nanoparticle synthesis, the precursor type directly influences photocatalytic CO₂ conversion rates (up to ~7 µmol·g⁻¹·h⁻¹), with the EAA chelate offering an intermediate reactivity window that can be tuned by adjusting the hydrolytic agent-to-precursor ratio . Researchers seeking reproducible nanoparticle morphologies without the excessive latency of Acac systems benefit from selecting the EAA-modified precursor.

Alkali Metal Anode Interphase Engineering for High-Energy-Density Batteries

Diisopropoxy-bisethylacetoacetatotitanate (DPBT) has been uniquely demonstrated as a coating precursor that spontaneously reacts with lithium and sodium metal surfaces to construct hierarchical, dendrite-suppressing solid-electrolyte interphases (SEI) [1]. NCM811||TC-Li pouch cells incorporating DPBT-derived SEI achieve 89.3% capacity retention over 200 cycles at 456.8 Wh kg⁻¹, with scaled 11.1 Ah cells reaching 550.2 Wh kg⁻¹ [1]. For battery materials scientists developing next-generation alkali metal anodes, DPBT provides the only titanate chelate with published high-energy-density pouch cell validation, establishing it as the procurement baseline for SEI precursor studies [1].

BaTiO₃/Polymer Nanocomposite Dielectric Thin Films via Covalent Precursor Binding

The dual functionality of TDIDE—serving simultaneously as a BaTiO₃ precursor and a polymer-compatible binding agent—was demonstrated in the preparation of homogeneously dispersed BaTiO₃/polymer nanocomposite thin films [1]. By covalently anchoring TDIDE to maleic anhydride functionalities on a styrene copolymer before hydrolytic conversion to BaTiO₃, phase segregation between the inorganic and organic components was suppressed, yielding uniform dielectric films by spin casting [1]. This application exploits the specific reactivity of the EAA-chelated isopropoxide with carboxylic anhydride groups, a feature not equally accessible with Acac-chelated analogs [1].

Application
Selection Property
Validation Focus
RTV-1 silicone sealant crosslinking studies
Intermediate moisture reactivity
Tack-free time and interfacial adhesion
Sol-gel TiO₂ nanoparticle synthesis
Tunable hydrolysis-condensation kinetics
Particle size distribution control
Alkali metal anode SEI engineering
Hierarchical SEI precursor reactivity
Cycling stability and dendrite suppression
BaTiO₃/polymer nanocomposite dielectric films
Covalent precursor-polymer binding
Phase homogeneity and film uniformity
Quote Request

Request a Quote for Diisopropoxy-bisethylacetoacetatotitanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.